Methyl 2-(4-chlorophenyl)acetimidate hydrochloride
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Overview
Description
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction conditions usually require cooling to maintain the stability of the intermediate and to ensure a high yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to optimize the yield and purity of the product. The final product is typically isolated by crystallization and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and methanol.
Amidination: It can react with amines to form amidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the imidate group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with water acting as the nucleophile.
Amidination: The reaction with amines is usually performed under basic conditions to facilitate the formation of the amidine product.
Major Products Formed
Amides: Formed through hydrolysis.
Amidine Derivatives: Formed through amidination reactions.
Substituted Imidates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the modification of biomolecules, such as proteins, through amidination reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride involves its reactivity with nucleophiles. The imidate group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The compound’s ability to modify biomolecules through amidination reactions makes it valuable in biological research .
Comparison with Similar Compounds
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the 4-chlorophenyl group.
Methyl 2-chloroacetimidate hydrochloride: Contains a chloro group on the acetimidate moiety instead of the phenyl ring
Uniqueness
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and properties compared to other imidates. This structural feature makes it particularly useful in the synthesis of complex organic molecules and in the modification of biomolecules .
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H |
InChI Key |
KGEBTEDQSVERBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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